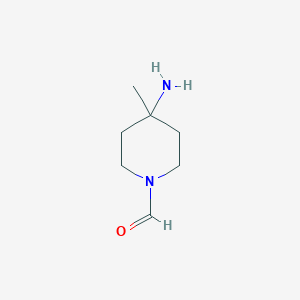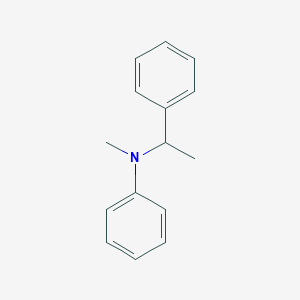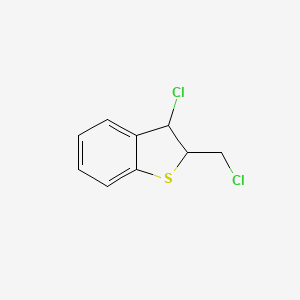![molecular formula C14H17BrN2O3S B13800694 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid is a heterocyclic organic compound. It is primarily used in experimental and research settings due to its unique chemical properties . This compound is characterized by the presence of a bromine atom, a hexyl group, and a thioxomethyl group attached to a benzoic acid core.
Preparation Methods
The synthesis of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The bromine atom and the thioxomethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid can be compared with other similar compounds, such as:
- 2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- 4-[[[(4-(2-Methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
These compounds share similar structural features but differ in the specific substituents attached to the benzoic acid core. The presence of different halogens or alkyl groups can significantly influence their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H17BrN2O3S |
|---|---|
Molecular Weight |
373.27 g/mol |
IUPAC Name |
5-bromo-2-(hexanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H17BrN2O3S/c1-2-3-4-5-12(18)17-14(21)16-11-7-6-9(15)8-10(11)13(19)20/h6-8H,2-5H2,1H3,(H,19,20)(H2,16,17,18,21) |
InChI Key |
VYMBIQFRRJMPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


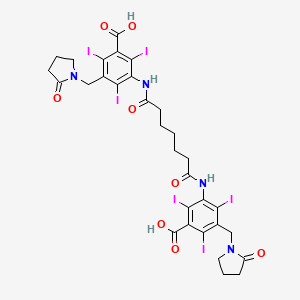
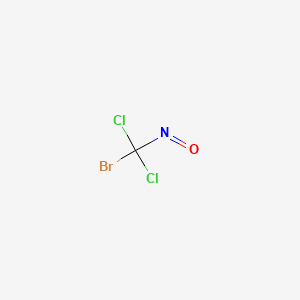
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B13800634.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)

![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
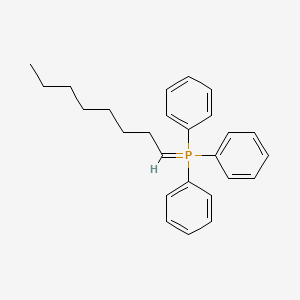
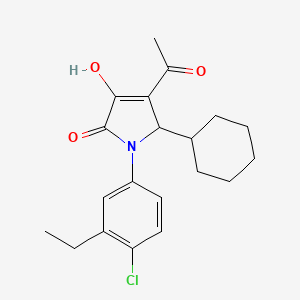

![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
